molecular formula C14H20ClNO2 B1317439 (4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride CAS No. 108896-65-7

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride

Cat. No. B1317439
M. Wt: 269.77 g/mol
InChI Key: BPMVLWWUPAGSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C14H19NO2•HCl and a molecular weight of 269.77 .

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

A study explored the contributions of pharmacophoric groups, including arylalkyl substituents exemplified in antipsychotic agents, to the potency and selectivity of synthesized agents at D2-like receptors. The findings suggest that the composite structure of these molecules, rather than specific effects of arylalkyl moieties, is responsible for their selectivity and potency at these receptors (Sikazwe et al., 2009).

DNA Minor Groove Binders

Another research focuses on the synthetic dye Hoechst 33258, a derivative that binds strongly to the minor groove of double-stranded B-DNA, highlighting its use as a fluorescent DNA stain in cell biology, as well as its potential in rational drug design due to its structure and binding specificity (Issar & Kakkar, 2013).

Advanced Oxidation Processes for Environmental Remediation

Research into advanced oxidation processes (AOPs) for treating recalcitrant compounds in the environment, such as acetaminophen, reveals insights into degradation pathways, by-products, and biotoxicity. This study provides a comprehensive overview of AOPs' efficacy in reducing environmental pollutants (Qutob et al., 2022).

Pro-cognitive Effects of Angiotensin IV

A review posits that the pro-cognitive effects of angiotensin IV peptides may be mediated by dopamine (DA), enhancing memory in a brain region-specific manner dependent on local DA receptor subpopulations. This suggests a potential for these peptides in treating cognitive disorders (Braszko, 2010).

Pharmacokinetics and Pharmacodynamics of Bilastine

A review on Bilastine, an antihistamine, details its chemical properties, analytical methods for estimation, and pharmacodynamics. The review underscores the importance of novel, effective analytical methodologies for routine quality control and pharmacological studies (Sharma et al., 2021).

Organic Acids in Acidizing Operations

Organic acids are explored as alternatives to hydrochloric acid in acidizing operations for carbonate and sandstone formations, highlighting their application potential in the oil and gas industry due to their less corrosive nature and effectiveness in formation damage removal (Alhamad et al., 2020).

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11-7-9-15(10-8-11)13(14(16)17)12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMVLWWUPAGSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride

Synthesis routes and methods

Procedure details

Ethyl 2-(4-methylpiperidin-1-yl)-2-phenylacetate (225 mg, 0.86 mmol) and 37% aq HCl (0.52 ml, 17.2 mmol) were dissolved in Dioxane (7 ml) and heated under microwave irradiation into a sealed vial at 100° C. for 8 hours. The solvents were evaporated, the residue was suspended in EtOAc and evaporated. The residue was suspended in EtOAc/Et2O (1/1), sonicated and filtered under suction to obtain 2-(4-methylpiperidin-1-yl)-2-phenylacetic acid hydrochloride (223 mg, 96% yield) as a white solid
Name
Ethyl 2-(4-methylpiperidin-1-yl)-2-phenylacetate
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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